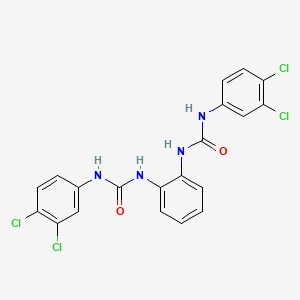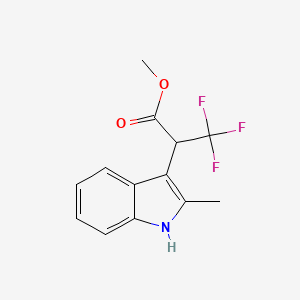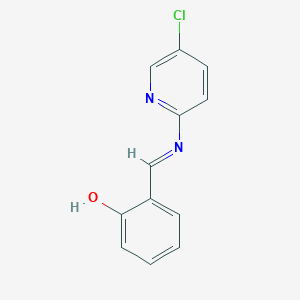![molecular formula C15H16N4O B15081359 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B15081359.png)
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules and pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the propan-2-yl group and the pyrazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H16N4O |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-11(2)13-5-3-12(4-6-13)9-18-19-15(20)14-10-16-7-8-17-14/h3-11H,1-2H3,(H,19,20)/b18-9+ |
InChI-Schlüssel |
NXTBPUYKCPMAFP-GIJQJNRQSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


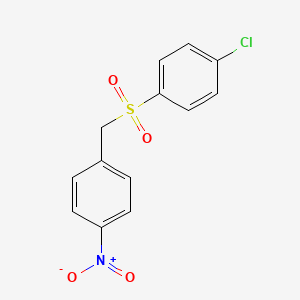
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15081285.png)
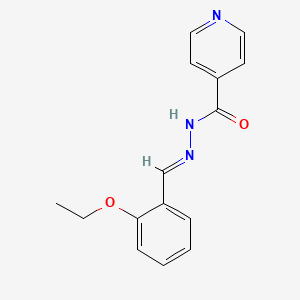
![1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B15081307.png)
![4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B15081320.png)
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081342.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081345.png)
